molecular formula C14H8ClFN4OS B11021531 N-[5-(3-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide

N-[5-(3-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide

Cat. No.: B11021531
M. Wt: 334.8 g/mol
InChI Key: KUGYZCSWVABGFD-UHFFFAOYSA-N
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Description

N-[5-(3-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazole ring, a pyridinecarboxamide group, and substituted phenyl groups. The presence of chlorine and fluorine atoms in the phenyl ring further enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with thiocarbonyl diimidazole to form the intermediate 3-chloro-4-fluorophenylthiourea. This intermediate is then cyclized with hydrazine hydrate to yield the 1,3,4-thiadiazole ring. The final step involves the coupling of the thiadiazole intermediate with 2-pyridinecarboxylic acid chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce the thiadiazole ring.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or reduced thiadiazole derivatives.

Scientific Research Applications

N-[5-(3-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-(3-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
  • 3-Chloro-4-fluorophenylboronic acid

Uniqueness

N-[5-(3-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions The presence of the thiadiazole ring and the pyridinecarboxamide group provides distinct chemical and biological properties that are not commonly found in other similar compounds

Properties

Molecular Formula

C14H8ClFN4OS

Molecular Weight

334.8 g/mol

IUPAC Name

N-[5-(3-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide

InChI

InChI=1S/C14H8ClFN4OS/c15-9-7-8(4-5-10(9)16)13-19-20-14(22-13)18-12(21)11-3-1-2-6-17-11/h1-7H,(H,18,20,21)

InChI Key

KUGYZCSWVABGFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=NN=C(S2)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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